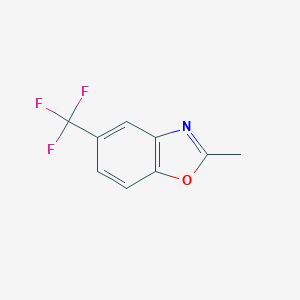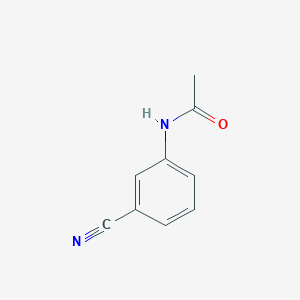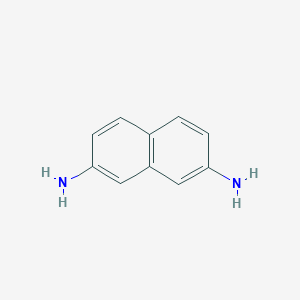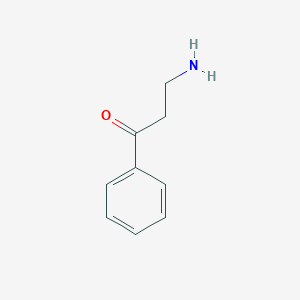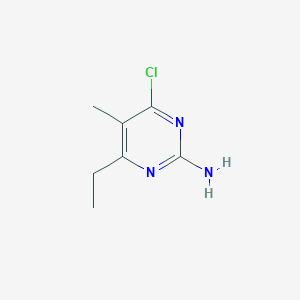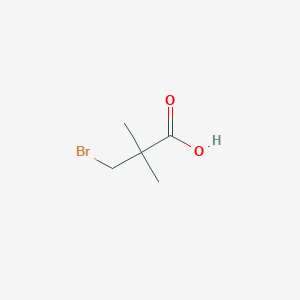
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate, also known as DMIA, is a chemical compound that has gained attention in recent years due to its potential biomedical applications. DMIA is a derivative of indole, a heterocyclic aromatic compound that is commonly found in many natural products. DMIA has shown promising results in scientific research as a potential drug candidate for various diseases, including cancer, Alzheimer's, and Parkinson's.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to inhibit the activity of several enzymes involved in cell growth and division. In Alzheimer's and Parkinson's disease research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to reduce oxidative stress and inflammation, both of which are believed to contribute to the progression of these diseases.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to have several biochemical and physiological effects. In cancer cells, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to induce apoptosis, inhibit cell growth and division, and decrease the expression of several genes involved in cancer progression. In Alzheimer's and Parkinson's disease research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate in lab experiments is its potential as a drug candidate for various diseases. Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug. However, one limitation of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate research. One potential direction is the development of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate as a therapeutic drug for cancer, Alzheimer's, and Parkinson's disease. Another direction is the study of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate's mechanism of action, which could lead to the development of more effective drugs for these diseases. Additionally, the synthesis of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate derivatives with improved solubility could overcome the limitations of the compound in lab experiments.
Métodos De Síntesis
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate can be synthesized through several methods. One of the most common methods is the Fischer indole synthesis, which involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. Another method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a secondary amine in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been studied extensively for its potential biomedical applications. In cancer research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has also been studied for its potential use in Alzheimer's and Parkinson's disease research, as it has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
Número CAS |
1144-12-3 |
|---|---|
Nombre del producto |
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate |
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
ethyl 2-(2,5-dimethyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO2/c1-4-17-14(16)8-11-10(3)15-13-6-5-9(2)7-12(11)13/h5-7,15H,4,8H2,1-3H3 |
Clave InChI |
MWEGAQSTPQLWRO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C)C |
SMILES canónico |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C)C |
Sinónimos |
ETHYL 2-(2,5-DIMETHYL-1H-INDOL-3-YL)ACETATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
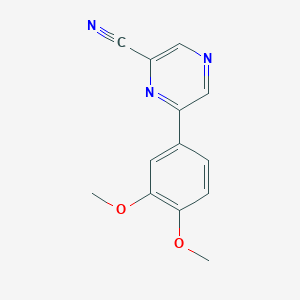
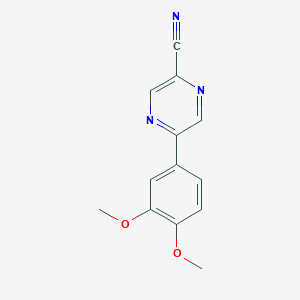
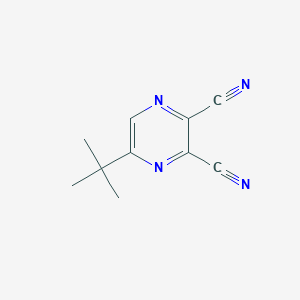

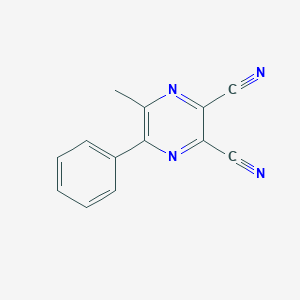
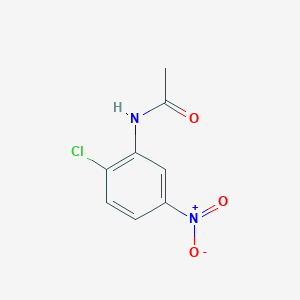
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
